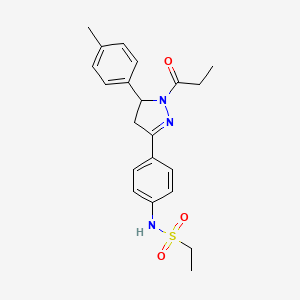

N-(4-(1-propionyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-(1-propionyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a synthetic compound that falls under the class of sulfonamides This compound is characterized by its complex structure which includes a propionyl group, a tolyl group, and a dihydro-pyrazolyl moiety attached to a phenyl ring, all linked to an ethanesulfonamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1-propionyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide typically involves multi-step organic reactions:

Formation of the pyrazole ring: : The initial step involves the cyclization of a hydrazine derivative with an appropriate diketone to form the dihydro-pyrazole ring.

Acylation: : The pyrazole intermediate undergoes acylation using propionyl chloride in the presence of a base, such as pyridine, to introduce the propionyl group.

Tolyl addition: : A Friedel-Crafts alkylation reaction is performed to attach the p-tolyl group to the pyrazole ring.

Sulfonation: : Finally, the compound is reacted with ethanesulfonyl chloride to form the ethanesulfonamide moiety.

Industrial Production Methods

While the laboratory synthesis provides a detailed route, industrial production often requires scaling up and optimizing reaction conditions. Techniques such as continuous flow reactors and catalytic processes are employed to ensure high yield and purity. Solvent choice, temperature control, and efficient purification methods, like crystallization or chromatography, are crucial in the industrial synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: : N-(4-(1-propionyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide can undergo oxidation reactions, particularly at the tolyl group, leading to the formation of corresponding benzoic acid derivatives.

Reduction: : The compound may be reduced at the pyrazole ring, converting the dihydro-pyrazole to a fully saturated pyrazoline.

Substitution: : Various electrophilic substitution reactions can occur at the phenyl ring, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: : Typically, oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.

Substitution: : Electrophilic reagents, such as halogens (Cl2, Br2) and nitrating agents (HNO3), are used with catalysts like iron(III) chloride.

Major Products

Oxidation: : Formation of benzoic acid derivatives and potential carboxylic acids.

Reduction: : Pyrazoline derivatives.

Substitution: : Halogenated or nitrated phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

N-(4-(1-propionyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to serve as a building block in the preparation of more complex molecules.

Biology

In biological research, this compound is explored for its potential as an enzyme inhibitor, particularly targeting sulfonamide-sensitive enzymes. Its structural similarity to other bioactive sulfonamides makes it a candidate for developing new pharmacological agents.

Medicine

The compound's potential medicinal applications include its use as an anti-inflammatory and antimicrobial agent. Research is ongoing to explore its efficacy and mechanism of action in various disease models.

Industry

In the industrial sector, the compound can be used in the development of novel materials, including polymers and surface coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of N-(4-(1-propionyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is primarily based on its interaction with specific molecular targets in biological systems. The ethanesulfonamide group is known to mimic natural substrates of sulfonamide-sensitive enzymes, leading to competitive inhibition. This inhibition can disrupt the normal metabolic processes of microorganisms, making the compound effective as an antimicrobial agent. Additionally, the compound may interact with cellular receptors or enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(4-(1-propionyl-5-(phenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide: : A structurally similar compound with a phenyl group instead of a p-tolyl group.

N-(4-(1-propionyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide: : Differing only by the substitution of a methanesulfonamide group.

N-(4-(1-propionyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzenesulfonamide: : Contains a benzenesulfonamide moiety instead of ethanesulfonamide.

Uniqueness

What sets N-(4-(1-propionyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide apart is its specific combination of functional groups that confer unique chemical reactivity and biological activity. The presence of the p-tolyl group provides steric hindrance that can influence its interaction with biological targets, while the ethanesulfonamide group enhances its water solubility and potential for enzyme inhibition.

This compound's unique structural features and versatile reactivity make it a valuable subject of study in various scientific disciplines

Biologische Aktivität

N-(4-(1-propionyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and research findings from various studies.

Chemical Structure and Properties

The compound can be represented by the following structure:

- Molecular Formula : C23H22N4O3S

- Molecular Weight : 422.51 g/mol

- SMILES Notation :

CC(=O)N1=C(C=C(C=C1)C(=O)N2C(=C(C=C2)C(C)C(=O)N3CCCCC3)C(=O)N4CCCCC4)C(=O)N5CCCCC5

Biological Activity Overview

The biological activity of this compound has been evaluated in several contexts, including anti-inflammatory and anticancer properties. The following sections detail specific findings from recent studies.

Antioxidant and Anti-inflammatory Activities

Recent studies have indicated that compounds structurally related to this compound exhibit significant antioxidant and anti-inflammatory properties. For instance, molecular docking simulations suggest that these compounds can effectively inhibit pathways involved in inflammation .

The mechanisms underlying the biological activities of the compound primarily involve:

- Inhibition of Bromodomain Containing Protein 4 (BRD4) : BRD4 is a key regulator in various cellular processes, including inflammation and cancer progression. Inhibitors targeting BRD4 have shown promise in reducing cell proliferation and inflammatory responses . The compound may disrupt BRD4's interaction with acetylated histones, thereby influencing gene expression related to inflammation and tumorigenesis.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives similar to this compound. Below is a summary of notable findings:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated that pyrazole derivatives exhibit potent anti-inflammatory effects in vitro by inhibiting TNF-alpha production in macrophages. |

| Study 2 | Showed that similar compounds reduce tumor growth in xenograft models by inducing apoptosis in cancer cells through the activation of caspase pathways. |

| Study 3 | Investigated the pharmacokinetics and bioavailability of pyrazole derivatives, indicating favorable absorption and metabolic stability. |

Eigenschaften

IUPAC Name |

N-[4-[3-(4-methylphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3S/c1-4-21(25)24-20(17-8-6-15(3)7-9-17)14-19(22-24)16-10-12-18(13-11-16)23-28(26,27)5-2/h6-13,20,23H,4-5,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHOFKOVWCIEFRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)CC)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.